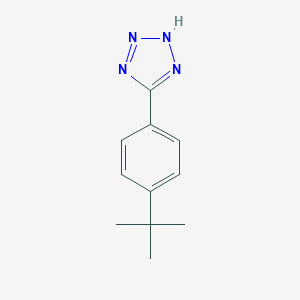

5-(4-tert-butylphenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-11(2,3)9-6-4-8(5-7-9)10-12-14-15-13-10/h4-7H,1-3H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSLNQKCYGFLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384046 | |

| Record name | 5-(4-tert-Butylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126393-38-2 | |

| Record name | 5-(4-tert-Butylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 5-(4-tert-butylphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 5-(4-tert-butylphenyl)-2H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data, outlines experimental protocols for its characterization, and presents logical workflows and conceptual diagrams to support research and development activities.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific compound, predicted values and data from the closely related analogue, 5-phenyltetrazole, are included for comparative purposes.

| Property | This compound | 5-phenyltetrazole (Analogue) |

| Molecular Formula | C₁₁H₁₄N₄ | C₇H₆N₄ |

| Molecular Weight | 202.26 g/mol | 146.15 g/mol [1] |

| Melting Point | 193-195 °C[2][3] | 215 °C (decomposes)[4] |

| Boiling Point | 344.5 ± 35.0 °C (Predicted)[3] | Not available |

| Density | 1.127 ± 0.06 g/cm³ (Predicted)[3] | Not available |

| pKa | 4.43 ± 0.10 (Predicted)[3] | 4.83[5] |

| Appearance | White to light yellow solid[3] | White to almost white powder/crystal[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical procedures.

Synthesis: [3+2] Cycloaddition

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide source.[6] The following protocol is adapted from the synthesis of 5-phenyl-1H-tetrazole.[7]

Materials:

-

4-tert-butylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Aqueous methanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylbenzonitrile (1 equivalent), sodium azide (1 equivalent), and ammonium chloride (1 equivalent) in dimethylformamide.

-

Heat the reaction mixture in an oil bath at 125 °C for 7 hours.[7]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in deionized water and carefully acidify with concentrated hydrochloric acid to a pH of 2.

-

Cool the solution to 5 °C in an ice bath to precipitate the product.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the product from aqueous methanol to yield pure this compound.

Characterization Protocols

1. Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of about 3 mm.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10°C below the expected melting point (around 193-195 °C).

-

Decrease the heating rate to approximately 1°C per minute.[8]

-

Record the temperature at which the sample first begins to liquefy and the temperature at which it becomes completely liquid. This range is the melting point. For a pure compound, this range should be narrow.

2. pKa Determination by Potentiometric Titration

This method provides an experimental value for the acidity of the tetrazole N-H bond.

Apparatus & Reagents:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized, carbonate-free water

-

Potassium chloride (KCl) to maintain constant ionic strength[9]

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a concentration of approximately 1 mM.[9]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

3. Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the concentration of a saturated aqueous solution of the compound.

Apparatus & Reagents:

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C)

-

Centrifuge or filtration system (e.g., 0.45 µm filter)

-

Analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

Phosphate-buffered saline (PBS) or deionized water

Procedure:

-

Add an excess amount of solid this compound to each of three flasks. This ensures that a saturated solution is formed.[10]

-

Add a known volume of the aqueous medium (e.g., PBS, pH 7.4) to each flask.

-

Seal the flasks and place them in a shaker at a constant temperature. Agitate the flasks for a sufficient time to reach equilibrium (typically 24-48 hours).[10]

-

After equilibration, allow the flasks to stand to let undissolved solids settle.

-

Carefully remove an aliquot of the supernatant. Clarify the solution by centrifugation or filtration to remove any suspended solid particles.

-

Dilute the clarified saturated solution with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λ_max or HPLC).

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

4. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11][12]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Filter the solution if any solid particles are present.

-

Add an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.[12]

Expected ¹H NMR Spectrum: Based on the structure of this compound, the following signals are expected:

-

A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).

-

A pair of doublets in the aromatic region for the para-substituted phenyl ring (~7.5-8.0 ppm).

-

A broad singlet for the acidic N-H proton of the tetrazole ring (can be highly variable, often >10 ppm, and may exchange with D₂O).

Representative ¹H NMR Data (5-phenyltetrazole in DMSO-d₆):

-

δ 7.54 (t, 3H), 7.99 (d, 2H), 17.45 (br, 1H)

Expected ¹³C NMR Spectrum:

-

Signals for the tert-butyl group (quaternary carbon and methyl carbons).

-

Four signals for the aromatic carbons of the phenyl ring.

-

A signal for the carbon atom of the tetrazole ring.

Representative ¹³C NMR Data (5-phenyltetrazole in DMSO-d₆):

-

δ 120.69, 124.63, 127.33, 129.78, 131.84, 155.93

-

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13]

-

Transfer the fine, homogeneous powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[14]

Expected FTIR Spectrum:

-

N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching of the tetrazole ring.

-

C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.

-

C=N and N=N Stretches: Characteristic ring stretching vibrations for the tetrazole ring in the 1400-1600 cm⁻¹ region.

-

Aromatic C=C Stretches: Bands in the 1450-1600 cm⁻¹ region from the phenyl ring.

Representative FTIR Data (5-phenyltetrazole, KBr Pellet):

-

Appearance of an N-H stretching band and disappearance of the C≡N stretching band (from the benzonitrile precursor) confirms the formation of the tetrazole ring.[15]

Mandatory Visualizations

Caption: General experimental workflow for synthesis and characterization.

Caption: Conceptual diagram of tetrazole as a bioisostere of carboxylic acid.

References

- 1. 5-Phenyl-1H-tetrazole | C7H6N4 | CID 87425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 126393-38-2 | 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | C11H14N4 [localpharmaguide.com]

- 3. 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | 126393-38-2 [amp.chemicalbook.com]

- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. benchchem.com [benchchem.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. researchgate.net [researchgate.net]

5-(4-tert-butylphenyl)-2H-tetrazole: A Technical Overview of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-tert-butylphenyl)-2H-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a 4-tert-butylphenyl group. While specific, in-depth research on this particular molecule is limited in publicly accessible literature, its structural motifs suggest significant potential for biological activity. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, a common feature in many biologically active molecules. This technical guide will provide an overview of the potential applications of this compound based on the known activities of structurally related tetrazole derivatives. It will also present generalized experimental protocols and conceptual signaling pathways that could be relevant for the investigation of this compound.

Introduction to Tetrazole-Based Compounds in Drug Discovery

Tetrazole derivatives are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is frequently employed as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cellular membranes, thereby improving its pharmacokinetic and pharmacodynamic properties. Marketed drugs containing a tetrazole ring are used to treat a variety of conditions, including hypertension (e.g., Losartan) and bacterial infections. Research has demonstrated that various substituted tetrazoles exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.

Potential Applications of this compound

Based on the established bioactivity of the tetrazole scaffold and the presence of the lipophilic tert-butylphenyl group, this compound could be investigated for several therapeutic applications.

Anticancer Activity

Numerous tetrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Conceptual Signaling Pathway for Anticancer Activity:

Caption: Conceptual inhibition of a cancer cell signaling pathway.

Antimicrobial Activity

The tetrazole nucleus is a component of several antibacterial and antifungal agents. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of the microbial cell wall or membrane.

Antihypertensive Activity

The most well-known application of tetrazoles is in the management of hypertension. As exemplified by angiotensin II receptor blockers (ARBs) like losartan, the acidic nature of the tetrazole ring allows it to mimic the carboxylate of the endogenous ligand, leading to receptor antagonism.

Conceptual Workflow for Screening:

Caption: General workflow for drug discovery screening.

Quantitative Data from Structurally Related Tetrazoles

| Compound Class | Biological Activity | Assay | Representative IC₅₀/EC₅₀ |

| Phenyltetrazole derivatives | Anticancer | MTT assay on MCF-7 cells | 10-50 µM |

| Biphenyltetrazole derivatives (e.g., Losartan) | Antihypertensive | Angiotensin II receptor binding assay | 20-100 nM |

| Thio-substituted tetrazoles | Antibacterial | MIC determination against S. aureus | 5-25 µg/mL |

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 2: Angiotensin II Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human angiotensin II type 1 (AT₁) receptor.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]Losartan), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for competitive binding.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Conclusion

While specific biological data for this compound remains to be published, its chemical structure strongly suggests its potential as a bioactive molecule. The tetrazole core is a privileged scaffold in medicinal chemistry, and the tert-butylphenyl group can enhance its interaction with biological targets. Researchers are encouraged to synthesize and evaluate this compound using the general protocols provided to explore its potential therapeutic applications, particularly in the areas of oncology, infectious diseases, and cardiovascular medicine. Further investigation into its mechanism of action and structure-activity relationships will be crucial in determining its value as a lead compound in drug development.

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2H-tetrazole: Structure and Synthesis

Introduction: The Significance of the Tetrazole Moiety in Modern Chemistry

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, represent a critical pharmacophore in medicinal chemistry and a versatile building block in materials science.[1][2][3] Their utility stems from their unique electronic properties and their ability to act as a bioisosteric replacement for the carboxylic acid group.[2][4][5] This bioisosterism is attributed to their similar pKa values and planar structure, which allows them to mimic the carboxylate anion at physiological pH, often leading to improved metabolic stability and bioavailability of drug candidates.[2][5][6] The tetrazole ring is a key component in several FDA-approved drugs, including the angiotensin II receptor blocker losartan.[2][7] Beyond pharmaceuticals, tetrazole derivatives are explored for their applications as high-energy materials, ligands in coordination chemistry, and components in information recording systems.[2][8]

This guide focuses on a specific, yet significant, derivative: 5-(4-tert-butylphenyl)-2H-tetrazole. The inclusion of the tert-butylphenyl group imparts specific steric and electronic characteristics that can be leveraged in various applications. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and, most critically, a detailed examination of its synthetic pathways.

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of this compound are fundamental to understanding its reactivity and potential applications.

Chemical Structure:

The molecule consists of a central tetrazole ring attached at the 5-position to a 4-tert-butylphenyl group. The "2H" designation indicates that the proton is located on the nitrogen atom at the 2-position of the tetrazole ring, which exists in tautomeric equilibrium with the 1H-form.

Key Physicochemical Data:

| Property | Value | Source |

| IUPAC Name | 5-(4-tert-butylphenyl)-2H-1,2,3,4-tetrazole | [9] |

| CAS Number | 126393-38-2 | [9][10] |

| Molecular Formula | C11H14N4 | [9] |

| Molecular Weight | 202.26 g/mol | [9] |

| Melting Point | 193-195 °C | [11][12] |

| Appearance | White to light yellow solid | [12] |

These properties are crucial for researchers in designing experiments, selecting appropriate solvents, and developing purification strategies. The melting point, in particular, serves as a preliminary indicator of purity.

Synthesis of this compound: A Comparative Overview

The most prevalent and industrially scalable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide.[4][5][8][13][14][15][16] This reaction, often referred to as a "click" reaction, is atom-economical and generally produces high yields.

Primary Synthetic Route: [3+2] Cycloaddition of 4-tert-butylbenzonitrile and Sodium Azide

This method stands as the cornerstone for the synthesis of this compound. The core principle involves the catalyzed addition of the azide anion to the carbon-nitrogen triple bond of the nitrile.

Reaction Mechanism Rationale:

The cycloaddition is often sluggish and requires activation of the nitrile component to proceed at a reasonable rate.[13][16] This activation is typically achieved through the use of a Lewis or Brønsted acid catalyst. The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a proposed imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring.[17]

Catalyst Selection: A Critical Choice

The choice of catalyst is paramount and significantly influences reaction time, temperature, yield, and safety. While early methods employed hazardous and explosive hydrazoic acid, modern protocols utilize a variety of safer and more efficient catalysts.[5][16]

-

Zinc Salts (e.g., ZnCl₂, ZnBr₂): Demko and Sharpless pioneered the use of zinc salts, which offer a safe and effective method, particularly in aqueous or alcoholic solvents.[13][16]

-

Amine Salts (e.g., Triethylammonium Chloride, Pyridine Hydrochloride): These salts act as mild Brønsted acid catalysts and are effective in polar aprotic solvents like DMF.[14]

-

Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, Zeolites): These solid-supported acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.[5][16][18][19] For instance, silica sulfuric acid has been shown to effectively catalyze the reaction in DMF, leading to high yields.[5][18][19]

-

Metal Complexes (e.g., Cobalt(II), Copper(II)): Coordination complexes can also efficiently catalyze the cycloaddition.[4][8][15] Mechanistic studies suggest that the reaction can proceed via coordination of either the nitrile or the azide to the metal center, facilitating the cycloaddition.[4][15]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the catalyzed [3+2] cycloaddition reaction.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Example using Silica Sulfuric Acid)

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

Materials:

-

4-tert-butylbenzonitrile

-

Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Silica Sulfuric Acid (SSA)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylbenzonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and silica sulfuric acid (e.g., 10 wt% relative to the nitrile).[20]

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 100-120 °C and stir for the required time (monitoring by TLC is recommended). Reaction times can vary from 6 to 24 hours depending on the catalyst and temperature.[20]

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and potentially reused.[18][20]

-

Pour the filtrate into a beaker containing ice water and acidify with concentrated HCl to a pH of ~2. This protonates the tetrazolate anion, causing the product to precipitate.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.[8]

Structural Verification

Post-synthesis, it is imperative to verify the structure and purity of the final compound using standard analytical techniques.

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl ring and the singlet for the nine equivalent protons of the tert-butyl group. The N-H proton of the tetrazole ring will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Will show distinct signals for the carbon atoms of the tert-butyl group, the aromatic ring, and the carbon atom of the tetrazole ring.

-

FT-IR Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and N-N stretching of the tetrazole ring.[8]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at the expected m/z value.

Conclusion and Future Outlook

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its synthesis is most effectively and safely achieved through the catalyzed [3+2] cycloaddition of 4-tert-butylbenzonitrile and sodium azide. The continuous development of novel, environmentally benign, and reusable catalysts is a key area of ongoing research.[16][21] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecular scaffold. As synthetic methodologies become more refined and efficient, the accessibility and application of specialized tetrazole derivatives like this compound are poised to expand, driving innovation across scientific disciplines.

References

-

1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Reaction mechanism for tetrazole via [3+2] cycloaddition. ResearchGate. Available at: [Link]

-

Zhu, Y., Cai, C., & Wen, L. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(17), 2635-2642. Available at: [Link]

-

Ghosh, K., Dhole, D., & Rajput, G. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 5(18), 10476-10485. Available at: [Link]

-

Ghosh, K., Dhole, D., & Rajput, G. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

-

Hussain, M. A., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 153-158. Available at: [Link]

-

Reddy, K. L., et al. (2012). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 77(20), 9406-9411. Available at: [Link]

-

Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. Available at: [Link]

-

Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. MDPI. Available at: [Link]

-

Tetrazole. Wikipedia. Available at: [Link]

-

Kumar, A., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 12(1), 1-20. Available at: [Link]

-

Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696-4703. Available at: [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available at: [Link]

-

5-(4-TERT-BUTYLPHENYL)-2H-1,2,3,4-TETRAZOLE. Matrix Fine Chemicals. Available at: [Link]

-

Mohite, P. B., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Digest Journal of Nanomaterials and Biostructures, 4(4), 803-807. Available at: [Link]

-

2H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE. Local Pharma Guide. Available at: [Link]

-

5-[4-(4-phenoxybutoxy)phenyl]-2H-tetrazole. PubChem. Available at: [Link]

-

Zhou, H., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14467-14500. Available at: [Link]

-

A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry. Available at: [Link]

-

Synthesis, characterization and biological evaluation of novel biphenyl-tetrazole derivatives as potential antibacterial and anti-mycobacterial agents. Current Chemistry Letters. Available at: [Link]

-

Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nagaraj, B., et al. (2005). 5-[4'-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 61(3), o767-o768. Available at: [Link]

-

Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Pharmaceuticals, 16(2), 273. Available at: [Link]

-

2H-Tetrazole-5-carboxylic acid, 2-phenyl-. NIST WebBook. Available at: [Link]

-

Sunder, J. C., & Hulme, C. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(7), 4544-4588. Available at: [Link]

-

5-Propyl-2H-tetrazole. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. 5-(4-TERT-BUTYLPHENYL)-2H-1,2,3,4-TETRAZOLE | CAS 126393-38-2 [matrix-fine-chemicals.com]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. CAS NO. 126393-38-2 | 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | C11H14N4 [localpharmaguide.com]

- 12. 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | 126393-38-2 [amp.chemicalbook.com]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajgreenchem.com [ajgreenchem.com]

- 21. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-(tert-Butyl)phenyl)-2H-tetrazole (CAS 126393-38-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 5-(4-(tert-Butyl)phenyl)-2H-tetrazole, identified by the CAS number 126393-38-2. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available data on its chemical and physical characteristics, outlining relevant experimental protocols, and visualizing key conceptual workflows.

Core Physicochemical Properties

5-(4-(tert-Butyl)phenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-(tert-butyl)phenyl group. The presence of the tetrazole moiety, a well-known bioisostere for carboxylic acids, suggests its potential for biological activity and makes its physicochemical characterization crucial for drug development pipelines.[1][2]

Quantitative Data Summary

A summary of the available quantitative physicochemical data for CAS 126393-38-2 is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₁H₁₄N₄ | --- | [3] |

| Molecular Weight | 202.26 g/mol | --- | [3] |

| Melting Point | 193-195 °C | Experimental | [4] |

| Boiling Point | 344.5 ± 35.0 °C | Predicted | [4] |

| Density | 1.127 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 4.43 ± 0.10 | Predicted | [4] |

| Solubility | No experimental data available. Tetrazoles generally exhibit higher solubility in polar organic solvents like DMSO and alcohols.[5] | Inferred | [5] |

| LogP (Octanol-Water Partition Coefficient) | No experimental data available. | --- | |

| Appearance | White to light yellow solid | --- | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | --- | [6] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination and verification of physicochemical properties. Below are generalized protocols that can be adapted for the characterization of 5-(4-(tert-Butyl)phenyl)-2H-tetrazole.

Synthesis of 5-(4-(tert-Butyl)phenyl)-2H-tetrazole

A general and widely used method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[2] A plausible synthetic route for 5-(4-(tert-Butyl)phenyl)-2H-tetrazole is outlined below.

Reaction: 4-tert-Butylbenzonitrile + Sodium Azide → 5-(4-(tert-Butyl)phenyl)-2H-tetrazole

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylbenzonitrile in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and an ammonium salt (e.g., ammonium chloride, NH₄Cl) to the solution. The ammonium salt serves as a proton source.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to protonate the tetrazole ring.

-

The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by recrystallization or column chromatography.[7]

A more advanced and safer alternative for tetrazole synthesis involves continuous flow microreactors, which minimize the risks associated with hydrazoic acid formation.[8]

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the substance melts is recorded.

Determination of Boiling Point (Micro Method)

For small quantities of a substance, the boiling point can be determined using a micro-boiling point apparatus, such as a Thiele tube.

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The assembly is heated in an oil bath (Thiele tube).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve as the pH at which half of the compound has been neutralized.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a traditional approach for its determination.

Procedure:

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

While no specific signaling pathways involving 5-(4-(tert-Butyl)phenyl)-2H-tetrazole have been documented in the available literature, the following diagrams illustrate a general experimental workflow for the characterization of a novel chemical compound and a conceptual representation of the general biological role of tetrazole derivatives.

Caption: General experimental workflow for the synthesis and characterization of a novel chemical compound.

Caption: Conceptual diagram of the role of tetrazole derivatives as bioisosteres in eliciting a pharmacological effect.

Biological Activity Context

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2][9][10][11][12][13] The tetrazole ring is considered a bioisostere of the carboxylic acid group, meaning it can often be substituted for a carboxylic acid in a drug molecule to improve its metabolic stability and pharmacokinetic properties without losing its ability to interact with biological targets.[1] The acidic nature of the tetrazole proton and the ability of the nitrogen atoms to participate in hydrogen bonding are key to its interactions with enzymes and receptors.[1]

While specific biological targets for 5-(4-(tert-Butyl)phenyl)-2H-tetrazole have not been identified in the reviewed literature, its structural similarity to other biologically active tetrazoles suggests it could be a candidate for screening in various therapeutic areas. The tert-butylphenyl group provides a significant hydrophobic component, which may influence its binding affinity and selectivity for particular biological targets. Further research is warranted to elucidate the specific biological activities and mechanism of action of this compound.

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. 5-(4-TERT-BUTYLPHENYL)-2H-1,2,3,4-TETRAZOLE | CAS 126393-38-2 [matrix-fine-chemicals.com]

- 4. 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | 126393-38-2 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 126393-38-2|5-(4-(tert-Butyl)phenyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | 1396843-47-2 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phmethods.net [phmethods.net]

- 13. chemistryjournals.net [chemistryjournals.net]

An In-Depth Technical Guide to 5-(4-tert-butylphenyl)-2H-tetrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 5-(4-tert-butylphenyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, provides a robust and validated synthesis protocol, explores its primary applications as a carboxylic acid bioisostere in drug design, and outlines essential safety and handling procedures. The synthesis is detailed through a [3+2] cycloaddition reaction, a cornerstone method for tetrazole formation. This guide serves as a critical resource for professionals engaged in the research and development of novel therapeutics.

Introduction: The Significance of Aryl-Tetrazoles in Medicinal Chemistry

This compound belongs to the class of 5-substituted-1H-tetrazoles, a "privileged scaffold" in modern drug discovery.[1] The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is a key structural feature in numerous marketed drugs.[2] Its prominence stems from its role as a metabolically stable bioisostere of the carboxylic acid group.[1][3] This substitution can enhance a molecule's pharmacokinetic profile by increasing lipophilicity and metabolic stability, which in turn can improve bioavailability and receptor binding affinity.[1][3]

The tert-butylphenyl substituent provides a bulky, lipophilic domain, which can be crucial for specific receptor interactions, making this particular molecule a valuable building block in the synthesis of targeted therapeutic agents.[4] Its derivatives have shown potential across a wide range of biological activities, including antihypertensive, antibacterial, and anticancer effects.[1][5][6]

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical entity in a research and development setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 126393-38-2 | [7][8][9][10] |

| Molecular Formula | C₁₁H₁₄N₄ | [7][9] |

| Molecular Weight | 202.26 g/mol | [9] |

| Melting Point | 193-195 °C | [7] |

| Appearance | White to off-white crystalline powder | [11] |

| SMILES | CC(C)(C)c1ccc(cc1)c2nnnn2 | [9] |

| InChIKey | QHSLNQKCYGFLER-UHFFFAOYSA-N | [9] |

Spectroscopic Validation: The structural integrity of synthesized this compound must be confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tert-butylphenyl group and a distinct signal for the N-H proton of the tetrazole ring. The tert-butyl group will present as a sharp singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the unique carbon environments within the tert-butyl group, the phenyl ring, and the tetrazole ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching, C=N stretching around 1600 cm⁻¹, and N-N=N stretching, confirming the presence of the tetrazole ring.[12]

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) or other soft ionization techniques will show a molecular ion peak [M]⁺ corresponding to the molecular weight, confirming the compound's identity.

Synthesis Protocol: [3+2] Cycloaddition

The most direct and widely utilized method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition (or Huisgen cycloaddition) reaction between an organic nitrile and an azide source.[3][13][14][15] This method is efficient and provides good to excellent yields.

Causality and Mechanistic Insight

The reaction proceeds by the activation of the nitrile by a Lewis or Brønsted acid catalyst.[15] This activation increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the azide anion. The subsequent intramolecular cyclization forms the stable, aromatic tetrazole ring, which is the thermodynamic driving force for the reaction.[15] While some cycloadditions are concerted, the formation of tetrazoles from nitriles is generally considered a stepwise process.[15]

Detailed Experimental Protocol

Reaction: 4-tert-butylbenzonitrile + Sodium Azide → this compound

Materials:

-

4-tert-butylbenzonitrile

-

Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.

-

Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylbenzonitrile (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add sodium azide (1.2-1.5 eq) and ammonium chloride (1.1-1.3 eq) to the solution. Rationale: Ammonium chloride serves as a mild Brønsted acid catalyst to activate the nitrile.[12][15]

-

Heating: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water.

-

Acidification: Carefully acidify the aqueous mixture to pH ~2 by the dropwise addition of 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate out of the solution.[15]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Drying: Dry the purified product under vacuum to yield this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The primary role of this compound and its analogs in drug development is to act as a bioisostere for a carboxylic acid. This strategy is employed to overcome limitations associated with carboxylic acids, such as poor oral bioavailability and rapid metabolism.

Key Therapeutic Areas:

-

Antihypertensive Agents: Many "sartan" drugs, which are angiotensin II receptor blockers (ARBs), incorporate a biphenyl tetrazole moiety. The tetrazole group mimics the binding of the terminal carboxylate of angiotensin II to the AT₁ receptor. This compound serves as a crucial precursor or analog in the synthesis of such compounds.[16]

-

Anticancer Agents: Tetrazole derivatives have been investigated as inhibitors of various cancer-related targets. Their ability to form key hydrogen bonds and occupy anionic binding pockets makes them effective pharmacophores.[6]

-

Antimicrobial Agents: The tetrazole scaffold is present in several compounds with demonstrated antibacterial and antifungal activity.[5][17]

Bioisosterism Signaling Pathway Analogy

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Safety and Handling

Professionals handling this compound and its precursors must adhere to strict safety protocols.

-

Sodium Azide (NaN₃): This reagent is acutely toxic if swallowed or inhaled and can form highly explosive heavy metal azides. Handle only in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[18] Do not allow contact with acids (releases toxic hydrazoic acid gas) or heavy metals.[19]

-

Tetrazole Compounds: Tetrazoles are high-nitrogen compounds and can be thermally unstable or explosive, especially when heated rapidly or subjected to shock.[18][20] Avoid grinding, shock, or friction.[18]

-

General Handling: Wear suitable protective clothing, gloves, and eye/face protection.[20][21][22] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[21] Evacuate the area, as there is an explosion risk when tetrazoles are involved in a fire.[18][20]

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its synthesis via the [3+2] cycloaddition of 4-tert-butylbenzonitrile is a reliable and well-established method. The compound's value lies in the unique properties of the tetrazole ring, which serves as a superior bioisostere for carboxylic acids, offering a pathway to drugs with enhanced pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the development of next-generation therapeutics.

References

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.

- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications.

- Application Notes and Protocols for [2+3] Cycloaddition Reaction in Tetrazole Synthesis. BenchChem.

- 1H-Tetrazole synthesis. Organic Chemistry Portal.

- tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.

- 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE. Local Pharma Guide.

- CAS 126393-38-2 | 5-(4-(tert-Butyl)phenyl)-2H-tetrazole. Alchem Pharmtech.

- 1H-TETRAZOLE - Safety Data Sheet. ChemicalBook.

- Chapter 7: Development of a Safe, Scalable, Azide-free Synthesis of 1-Aryl-1H-tetrazoles Using Diformylhydrazine. RSC Publishing.

- N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide. BenchChem.

- 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. ECHEMI.

- 2H-Tetrazole synthesis. Organic Chemistry Portal.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Material Safety Data Sheet. Cole-Parmer.

- Tetrazole: A Key Player in Pharmaceutical Development and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Nature.

- 5-(4-TERT-BUTYLPHENYL)-2H-1,2,3,4-TETRAZOLE. Matrix Fine Chemicals.

- A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Asian Journal of Chemistry.

- 126393-38-2|5-(4-(tert-Butyl)phenyl)-2H-tetrazole. BLDpharm.

- Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules.

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. Life Chemicals.

- Synthesis, spectral characterization, antibacterial, anti-mycobacterial and in silico molecular docking-ADME-toxicology studies of novel biphenyl-tetrazole derivatives. Current Chemistry Letters.

- Spectroscopic Validation: Ensuring Purity and Structure of 5-Thiophen-2-yl-2H-tetrazole in Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-[4′-(Bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. Acta Crystallographica Section E.

- 5-Phenyl-2H-tetrazole. Chem-Impex.

- Tetrazole: A privileged scaffold for the discovery of anticancer agents. Medicinal Research Reviews.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | 1396843-47-2 | Benchchem [benchchem.com]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS NO. 126393-38-2 | 5-[4-(TERT-BUTYL)PHENYL]-2H-1,2,3,4-TETRAAZOLE | C11H14N4 [localpharmaguide.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 5-(4-TERT-BUTYLPHENYL)-2H-1,2,3,4-TETRAZOLE | CAS 126393-38-2 [matrix-fine-chemicals.com]

- 10. 126393-38-2|5-(4-(tert-Butyl)phenyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chalcogen.ro [chalcogen.ro]

- 13. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. echemi.com [echemi.com]

- 19. books.rsc.org [books.rsc.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Molecular weight and formula of 5-(4-tert-butylphenyl)-2H-tetrazole

An In-depth Technical Guide to 5-(4-tert-butylphenyl)-2H-tetrazole

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

Molecular Formula: C₁₁H₁₄N₄[1]

Molecular Weight: 202.261 g/mol [1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₄ | [1] |

| Molecular Weight | 202.261 g/mol | [1] |

| IUPAC Name | 5-(4-tert-butylphenyl)-2H-1,2,3,4-tetrazole | [1] |

| CAS Number | 126393-38-2 | [1][2] |

Synthesis Protocols

The synthesis of 5-substituted-2H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. Below is a general experimental protocol that can be adapted for the synthesis of this compound.

General Experimental Protocol: Cycloaddition Reaction

This protocol is a standard method for the synthesis of 5-substituted-1H-tetrazoles, which exists in tautomeric equilibrium with the 2H-form.

Materials:

-

4-tert-butylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butylbenzonitrile (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture at 120-130°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-water and acidify with 2M hydrochloric acid (HCl) to a pH of approximately 2-3.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

For purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, or purified using column chromatography on silica gel with an ethyl acetate/hexane gradient.

-

Dry the purified product under vacuum to yield this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Mechanism of Action

While specific quantitative bioactivity data for this compound is not extensively available in public literature, the broader class of tetrazole derivatives is well-documented for a wide range of pharmacological activities.[3][4][5] The tetrazole ring is often employed as a bioisostere for the carboxylic acid group in drug design, enhancing metabolic stability and pharmacokinetic properties.

General Biological Activities of Tetrazole Derivatives:

-

Anticancer Activity: Many tetrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[4][6][7] The mechanism often involves the induction of apoptosis.

-

Antimicrobial Activity: Tetrazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

-

Anti-inflammatory Activity: Several tetrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8]

-

Antihypertensive Activity: The tetrazole moiety is a key component in several angiotensin II receptor blockers (ARBs) used to treat hypertension.[9]

Postulated Mechanism of Action

The biological effects of tetrazole derivatives are generally attributed to their ability to interact with various enzymes and receptors.[3] The tetrazole ring, with its high nitrogen content and acidic nature, can participate in hydrogen bonding and other non-covalent interactions within biological targets.

Potential Signaling Pathway Involvement:

Given the known activities of tetrazole derivatives, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, and microbial growth. A hypothetical pathway diagram illustrating a potential anti-inflammatory mechanism is presented below.

Caption: Postulated anti-inflammatory signaling pathway for a tetrazole derivative.

Summary

This compound is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₄ and a molecular weight of 202.261 g/mol .[1] Its synthesis can be readily achieved through established cycloaddition methods. While specific biological data for this compound is limited, the extensive research on tetrazole derivatives suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. 5-(4-TERT-BUTYLPHENYL)-2H-1,2,3,4-TETRAZOLE | CAS 126393-38-2 [matrix-fine-chemicals.com]

- 2. 126393-38-2|5-(4-(tert-Butyl)phenyl)-2H-tetrazole|BLD Pharm [bldpharm.com]

- 3. N-(4-butylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | 1396843-47-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chalcogen.ro [chalcogen.ro]

- 7. A NOVEL TETRAZOLE ANALOGUE OF RESVERATROL IS A POTENT ANTICANCER AGENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Tetrazole Moiety: A Privileged Pharmacophore for Modern Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged from a chemical curiosity to a cornerstone pharmacophore in modern medicinal chemistry. Initially valued as a metabolically robust bioisostere of the carboxylic acid functional group, its role has expanded significantly.[1] This guide provides a comprehensive analysis of the tetrazole moiety's pharmacophoric potential, grounded in its unique physicochemical properties, versatile bioisosterism, and proven success in numerous FDA-approved therapeutics. We will delve into the strategic rationale for its incorporation into drug candidates, explore key synthetic methodologies, and provide practical insights for researchers and scientists in the field of drug development. The tetrazole's ability to enhance metabolic stability, modulate lipophilicity, and engage in specific, high-affinity interactions with biological targets underscores its status as a privileged scaffold in the design of next-generation therapeutics.[2][3]

Introduction: The Rise of a Nitrogen-Rich Heterocycle

First synthesized in 1885, the tetrazole ring (CN₄H₂) remained a niche structure for decades. Its ascent in medicinal chemistry began with the recognition of its ability to mimic the carboxylic acid group, a ubiquitous feature in bioactive molecules that often suffers from poor metabolic stability and limited bioavailability.[1] The tetrazole functional group provides a solution, acting as a metabolically stable isostere that often preserves or enhances biological activity.[4] Today, over 20 FDA-approved drugs feature a tetrazole ring, spanning a wide array of therapeutic areas including antihypertensives, antibacterials, antifungals, and anticancer agents, demonstrating its broad utility and clinical significance.[2][3][5][6] The World Health Organization has even recognized the tetrazole ring as a key descriptor in analogue-based drug discovery methodologies. This guide serves as a technical primer on why and how this unique moiety has become indispensable in the medicinal chemist's toolkit.

Core Pharmacophoric Features & Physicochemical Properties

The utility of the tetrazole ring is rooted in a unique combination of electronic and steric properties that directly influence a molecule's pharmacokinetic and pharmacodynamic profile.

2.1 Acidity and Charge Delocalization The most critical feature of the 5-substituted 1H-tetrazole is its acidity, which is remarkably similar to that of a carboxylic acid. This allows it to exist as an anion at physiological pH, enabling it to form crucial ionic interactions with positively charged residues (e.g., Arginine, Lysine) in target proteins, thereby mimicking the binding of a carboxylate.

However, the tetrazolate anion offers a distinct advantage: its negative charge is delocalized over four nitrogen atoms within the aromatic ring. This charge distribution over a larger molecular surface area, compared to the more localized charge on a carboxylate's two oxygen atoms, can lead to more favorable and diverse noncovalent interactions with biological targets.[4]

2.2 Enhanced Lipophilicity and Metabolic Stability A primary driver for employing a tetrazole bioisostere is to overcome the pharmacokinetic liabilities of carboxylic acids. Tetrazoles are significantly more lipophilic than their carboxylic acid counterparts, which can lead to improved absorption, better membrane penetration, and enhanced oral bioavailability.[1][4]

Furthermore, the tetrazole ring is exceptionally stable against common metabolic transformations in the liver that carboxylic acids are susceptible to, such as reduction or conjugation.[2] This metabolic robustness often results in a longer half-life and a more predictable pharmacokinetic profile for the drug candidate.

2.3 Favorable Interactions and Conformational Rigidity The tetrazole ring is a rich hub for molecular interactions. The four ring nitrogens can act as hydrogen bond acceptors, while the acidic N-H can serve as a hydrogen bond donor.[3] This allows for a network of potential interactions within a receptor binding pocket. The planar, aromatic nature of the ring also facilitates favorable π-π stacking interactions with aromatic amino acid residues.[7] Its incorporation into a molecule can also impart conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity.[8]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key differences that medicinal chemists leverage when choosing between a carboxylic acid and a tetrazole moiety.

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Rationale for Bioisosteric Replacement |

| pKa | ~4.0 - 5.0 | ~4.5 - 5.5 | Similar acidity allows for preservation of key ionic interactions with the target receptor.[9] |

| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and oral bioavailability.[1][4] |

| Metabolic Stability | Susceptible to reduction, glucuronidation | Generally inert to metabolic degradation | Leads to longer half-life and improved pharmacokinetic profile.[2] |

| Hydrogen Bonding | 1 donor (OH ), 2 acceptors (C=O , O-H ) | 1 donor (N -H), 4 acceptors (ring nitrogens) | Offers a more extensive and spatially distributed hydrogen bonding potential.[3] |

| Charge Distribution | Localized on two oxygen atoms | Delocalized over the 4-nitrogen ring system | Broader charge distribution can enhance protein-ligand recognition and binding affinity.[4] |

The Tetrazole as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar chemical and physical properties—is a cornerstone of rational drug design. The tetrazole is a premier example of a successful bioisostere, primarily for two key functional groups.

3.1 Carboxylic Acid Surrogate As detailed above, this is the most common application of the tetrazole moiety. The strategic replacement of a carboxylic acid with a tetrazole is a validated approach to enhance a drug candidate's "drug-like" properties without sacrificing its target affinity.[8][10][11] This strategy has been the key to success for numerous marketed drugs.

3.2 cis-Amide Bond Mimic While less common, the 1,5-disubstituted tetrazole ring is an effective bioisostere for a cis-amide bond.[3] The geometry and electronic properties of the tetrazole ring can mimic the spatial arrangement of a cis-peptide bond, a conformation that is often critical for the activity of peptidomimetics but is energetically unfavorable for linear peptides. This application is particularly valuable in the design of protease inhibitors and other drugs that target protein-protein interactions.[6]

Applications & Success Stories in Drug Discovery

The true measure of a pharmacophore's potential is its translation into clinical therapeutics. The tetrazole moiety is a structural component in a diverse range of blockbuster drugs.

Table of Selected FDA-Approved Tetrazole-Containing Drugs

| Drug Name | Therapeutic Class | Role of the Tetrazole Moiety |

| Losartan, Valsartan, Irbesartan, Candesartan | Antihypertensive (Angiotensin II Receptor Blockers) | Acts as a carboxylic acid bioisostere, crucial for binding to the AT₁ receptor.[2][12] |

| Ceftezole, Cefamandole | Antibacterial (Cephalosporin Antibiotics) | Part of the core scaffold, contributes to the inhibition of bacterial cell wall synthesis.[2] |

| Tedizolid | Antibacterial (Oxazolidinone) | Enhances the drug's activity against susceptible Gram-positive bacteria.[2] |

| Letrozole | Anticancer (Aromatase Inhibitor) | Key component for binding to and inhibiting the aromatase enzyme in breast cancer therapy.[2] |

| Oteseconazole | Antifungal (CYP51 Inhibitor) | Provides potent and selective inhibition of fungal cytochrome P450 enzymes.[2] |

| Tomelukast | Antiasthmatic (Leukotriene Receptor Antagonist) | Serves as a carboxylic acid mimic for receptor interaction.[2] |

These examples highlight the tetrazole's versatility, proving its value in targeting a wide variety of enzymes and receptors across different disease areas. The "sartan" class of antihypertensives is a particularly powerful case study, where the tetrazole was instrumental in achieving the desired potency and pharmacokinetic profile for the entire drug class.[13]

Synthetic Strategies: Accessing the Tetrazole Core

The efficient synthesis of tetrazole derivatives is crucial for their exploration in drug discovery programs. While various methods exist, the most prevalent and versatile is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source.[14]

Sources

- 1. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Postulated Mechanism of Action for 5-Phenyl-2H-Tetrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-2H-tetrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique physicochemical properties, including metabolic stability and the ability to act as a bioisostere for carboxylic acids, have made them a privileged scaffold in the design of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the postulated mechanisms of action for 5-phenyl-2H-tetrazole derivatives across a range of biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. These compounds have been investigated for their utility as anti-inflammatory, antihypertensive, anticancer, antimicrobial, and hypoglycemic agents, demonstrating their broad therapeutic potential.[2][3]

Anti-inflammatory and Superoxide Scavenging Activity

The anti-inflammatory properties of 5-phenyl-2H-tetrazole derivatives are attributed, in part, to their ability to modulate key inflammatory mediators and scavenge reactive oxygen species.

Postulated Mechanism of Action

The primary anti-inflammatory mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[4][5] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, some derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), another critical enzyme in the inflammatory cascade that produces nitric oxide, a pro-inflammatory molecule.[6][7]

The anti-inflammatory effects are also linked to the superoxide scavenging capabilities of these compounds. Superoxide radicals are highly reactive oxygen species that contribute to tissue damage during inflammation. By neutralizing these radicals, 5-phenyl-2H-tetrazole derivatives can mitigate oxidative stress, a key component of the inflammatory response.[8]

Signaling Pathway for Anti-inflammatory Action

Caption: Inhibition of Inflammatory Pathways.

Quantitative Data

| Compound Class | Target | Assay | IC50/Activity | Reference |

| Tetrazole Derivatives | COX-2 | In vitro COX-2 inhibition | IC50 = 0.039–0.065 μM | [4] |

| 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acid derivatives | Inflammation | Carrageenan-induced paw edema | 96% inhibition at 50 mg/kg | [9] |

| Tetrazole-chalcone/isoxazole/pyrazole hybrids | COX-2 | In vitro COX-2 inhibition | IC50 = 0.52–22.25 μM | [5] |

Experimental Protocols

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.[10][11]

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

The test compound (5-phenyl-2H-tetrazole derivative) or vehicle is administered orally or intraperitoneally.[6]

-

After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[6][10]

-

Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

-

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

This technique is used to determine the protein expression levels of COX-2 and iNOS in inflamed tissue.[12][13]

-

Sample Preparation: Paw tissue from the carrageenan-induced edema model is homogenized in lysis buffer containing protease inhibitors.[13]

-

Protein Quantification: The total protein concentration of the lysate is determined using a Bradford or BCA assay.[13]

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[13]

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[13]

-

The membrane is incubated with primary antibodies specific for COX-2 and iNOS overnight at 4°C.[13]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

-

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[13]

This in vitro assay measures the ability of a compound to scavenge superoxide radicals.[14][15]

-

Principle: Superoxide radicals, generated by a phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system, reduce nitroblue tetrazolium (NBT) to a purple formazan product. A scavenger will inhibit this reduction.[16]

-

Procedure:

-

A reaction mixture is prepared containing Tris-HCl buffer (e.g., 16 mM, pH 8.0), NBT (e.g., 50 μM), and NADH (e.g., 78 μM).[17]

-

The test compound (5-phenyl-2H-tetrazole derivative) at various concentrations is added to the mixture.

-

The reaction is initiated by adding PMS (e.g., 10 μM).[17]

-